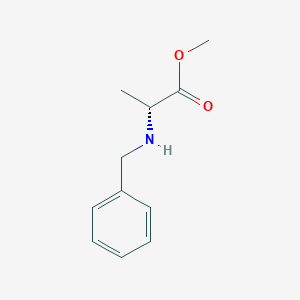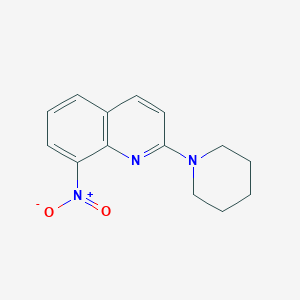
8-Nitro-2-piperidin-1-ylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-2-piperidin-1-ylquinoline is a chemical compound with the molecular formula C14H15N3O2. It is a derivative of quinoline, a class of compounds that are important in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound and its derivatives could involve intra- and intermolecular reactions . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wirkmechanismus
The mechanism of action of 8-Nitro-2-piperidin-1-ylquinoline involves the inhibition of specific enzymes through the formation of covalent bonds with key amino acid residues. This inhibition can result in the modulation of various signaling pathways, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific enzymes and pathways targeted. These effects can include changes in cell proliferation, apoptosis, and differentiation, as well as alterations in cellular metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 8-Nitro-2-piperidin-1-ylquinoline in lab experiments is its potency and specificity, which allows for precise targeting of specific enzymes and signaling pathways. However, this compound can also have off-target effects and may not be suitable for use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research involving 8-Nitro-2-piperidin-1-ylquinoline. These include the development of new synthetic methods for producing this compound, the identification of additional target enzymes and pathways, and the exploration of potential therapeutic applications in various disease states. Additionally, further studies may be needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in experimental systems.
Synthesemethoden
The synthesis of 8-Nitro-2-piperidin-1-ylquinoline involves several steps, including the reaction of 2-chloroquinoline with piperidine, followed by nitration and reduction. The resulting compound is purified through column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
One of the primary applications of 8-Nitro-2-piperidin-1-ylquinoline is in the study of various biological processes, including protein-protein interactions and enzyme activity. This compound has been shown to be a potent inhibitor of several key enzymes involved in cellular signaling pathways, making it a valuable tool for investigating the mechanisms underlying these processes.
Eigenschaften
IUPAC Name |
8-nitro-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-17(19)12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMZIKCSVMFQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

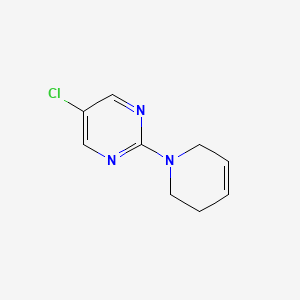

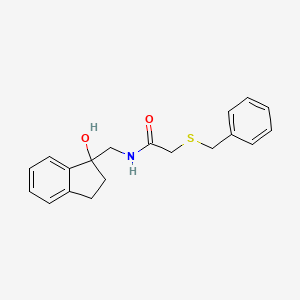

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2900904.png)
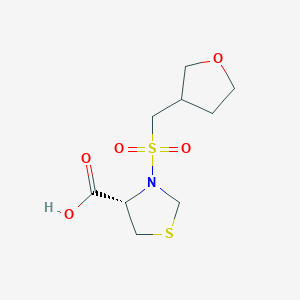
![Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate](/img/structure/B2900906.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2900910.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)
![2-naphthalen-1-yl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)
![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)

